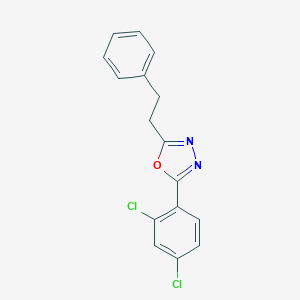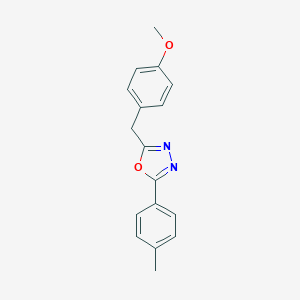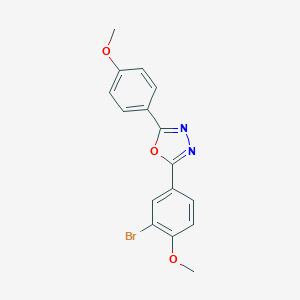![molecular formula C14H25N3O3 B319585 Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Step 2: Ethyl piperazine-1-carboxylate is then reacted with cyclohexyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- 1-Ethoxycarbonylpiperazine
- Piperazine-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C14H25N3O3 |
|---|---|
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
ethyl 4-(cyclohexylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,18) |
Clé InChI |
RJPCAKUHEXGHNP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]acetamide](/img/structure/B319502.png)
![4-Bromo-2-chlorophenyl {5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazol-2-yl}methyl ether](/img/structure/B319503.png)
![2-[2-(4-Methylphenyl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319506.png)
![2-[(4-Bromo-2-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319508.png)

![2-(4-Methoxybenzyl)-5-[2-(2-methoxyphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319514.png)
![2-(3-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319515.png)


![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319520.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319522.png)

![2-[(4-Bromo-2-methylphenoxy)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319524.png)

